Trichloromethane--water (1/18)
Description
Historical Development of Clathrate Hydrate (B1144303) Research
The journey of clathrate hydrate science began in 1810 when Sir Humphry Davy discovered that a substance previously thought to be solid chlorine was, in fact, a compound of chlorine and water. wikipedia.orgwiley-vch.de This marked the first documented observation of a gas hydrate. wikipedia.org Over the following decades, other researchers contributed to the field. In 1823, Michael Faraday determined the composition of chlorine hydrate. wiley-vch.de The first pure hydrates of organic compounds, methyl chloride and methyl bromide, were prepared by Berthelot in 1856. wiley-vch.de A significant milestone for chloroform-containing hydrates occurred in 1885 when Chancel and Parmentier reported a simple hydrate of chloroform (B151607). wiley-vch.de
A more formal understanding of these structures began to take shape in the 20th century. In 1927, P. Pfeiffer studied clathrates, and in 1947, H. M. Powell introduced the term "clathrate" to describe materials with a guest molecule in a host lattice cavity. wikipedia.orgwiley-vch.de A pivotal moment in understanding the structure of these compounds came in 1949 when von Stackelberg used X-ray diffraction to propose a structure for a gas hydrate of chloroform and H₂S. wiley-vch.de The discovery of gas hydrate blockages in pipelines in 1934 by Hammerschmidt spurred significant research into their formation and prevention, driving the field forward. wikipedia.orgu-ryukyu.ac.jp The discovery of vast natural deposits of methane (B114726) clathrate on the ocean floor and in permafrost in the 1960s opened up new avenues of research, highlighting their potential as an energy resource. wikipedia.orgu-ryukyu.ac.jp
Fundamental Principles of Clathrate Hydrate Formation
The formation of clathrate hydrates is a first-order phase transition, not a chemical reaction. wikipedia.org It occurs when water comes into contact with small, typically hydrophobic, molecules under specific conditions of high pressure and low temperature. taylorandfrancis.comresearchgate.net The water molecules, acting as the "host," rearrange themselves through hydrogen bonding to form polyhedral cages around the "guest" molecules. taylorandfrancis.comresearchgate.net The presence of these guest molecules is crucial for stabilizing the hydrate structure; without them, the water lattice would collapse into either conventional ice or liquid water. wikipedia.org
The stability of the clathrate hydrate depends on the van der Waals interactions between the trapped guest molecules and the surrounding water cages. taylorandfrancis.com The size and shape of the guest molecule are critical factors that determine which type of clathrate structure will form. taylorandfrancis.com Molecules with a diameter generally less than 0.9 nm can form hydrates. taylorandfrancis.com The formation process itself, at a molecular level, is still not fully understood, but it is known to involve the nucleation and growth of the crystalline structure. wikipedia.orgaip.org
Classification of Clathrate Hydrate Structures
The most common clathrate hydrates are classified into three main structures based on the geometry of their constituent water cages: structure I (sI), structure II (sII), and structure H (sH). taylorandfrancis.comstanford.edu Trichloromethane--water (1/18) is known to form a structure II (sII) clathrate. nasa.gov
Structure I is a cubic crystal structure. stanford.edu Its unit cell is composed of 46 water molecules that form two types of cages:
Two small cages: These are pentagonal dodecahedrons, denoted as 5¹². Each is formed by 12 pentagonal faces. stanford.eduresearchgate.net
Six large cages: These are tetrakaidecahedrons, denoted as 5¹²6². Each has 12 pentagonal faces and 2 hexagonal faces. stanford.eduresearchgate.net
This structure typically forms with smaller guest molecules, such as methane and ethane (B1197151), with diameters between 0.40 and 0.55 nm. stanford.eduresearchgate.net Assuming full occupancy of all cages, the ideal molar ratio of guest to water is 1:5.75. stanford.edu
Structure II is also a cubic crystal structure but has a larger unit cell. nasa.gov It is composed of 136 water molecules forming two different types of cages:
Sixteen small cages: These are the same 5¹² pentagonal dodecahedrons found in sI. researchgate.netrsc.org
Eight large cages: These are hexakaidecahedrons, denoted as 5¹²6⁴. Each is formed by 12 pentagonal faces and 4 hexagonal faces. researchgate.netrsc.org
This structure accommodates larger guest molecules than sI, typically with diameters between 0.6 and 0.7 nm, such as propane (B168953) and isobutane. researchgate.net Trichloromethane (chloroform) is a known former of sII hydrate. nasa.gov The ideal formula for a trichloromethane hydrate is CHCl₃·17H₂O, which corresponds to the 1 to approximately 18 ratio in the subject compound. nasa.gov This is based on the 136 water molecules of the unit cell and the 8 large cages that can accommodate the trichloromethane molecule.
Discovered in 1987, Structure H is a hexagonal crystal structure and is the most complex of the common hydrate structures. wiley-vch.de Its unit cell consists of 34 water molecules that create three types of cages:
Three small cages: These are 5¹² pentagonal dodecahedrons. rsc.org
Two small cages of a different type: These are irregular dodecahedrons, denoted as 4³5⁶6³. rsc.org
One large cage: This is an icosahedron, denoted as 5¹²6⁸. rsc.org
The formation of sH typically requires the presence of both small guest molecules (like methane) to fill the smaller cages and larger guest molecules to occupy the large cages for stability. researchgate.net
Beyond the three main structures, researchers have identified or predicted other, less common clathrate hydrate structures. rsc.org For instance, a tetragonal structure (TS-I) was determined for bromine hydrate in 1997. wiley-vch.de More recently, the formation of the final primitive Frank-Kasper phase of clathrate hydrates, known as the HS-I structure, was reported. chemrxiv.org Additionally, studies have explored the formation of new families of two-dimensional clathrate hydrates. rsc.org
Data Tables
Table 1: Comparison of Common Clathrate Hydrate Structures
| Property | Structure I (sI) | Structure II (sII) | Structure H (sH) |
| Crystal System | Cubic | Cubic | Hexagonal |
| Unit Cell Water Molecules | 46 | 136 | 34 |
| Small Cage Type(s) | 5¹² | 5¹² | 5¹², 4³5⁶6³ |
| Large Cage Type(s) | 5¹²6² | 5¹²6⁴ | 5¹²6⁸ |
| Number of Small Cages | 2 | 16 | 3 + 2 |
| Number of Large Cages | 6 | 8 | 1 |
| Typical Guest Molecules | Methane, Ethane, Carbon Dioxide | Propane, Isobutane, Trichloromethane | Methane + larger molecule (e.g., Neohexane) |
| Ideal Hydration Number | 5.75 | 17 (for large guests like CHCl₃) | Varies |
Contextualization of Trichloromethane–Water Clathrate in Hydrate Science
Clathrate hydrates, also known as gas hydrates, are crystalline, ice-like solids composed of water molecules forming a three-dimensional cage-like structure that encapsulates guest molecules. wikipedia.orglsbu.ac.uk These are not chemical compounds in the traditional sense, as the guest molecules are physically trapped within the host lattice without forming chemical bonds. wikipedia.org The formation and decomposition of these structures are first-order phase transitions. wikipedia.org The stability of the hydrate lattice is dependent on the presence of these trapped guest molecules; without them, the structure would collapse into either conventional ice or liquid water. wikipedia.org
The study of clathrate hydrates dates back to 1810, when Sir Humphry Davy discovered that a substance previously thought to be solid chlorine was, in fact, a compound of chlorine and water. wikipedia.orgwiley-vch.de This marked the beginning of hydrate science. Over the following century, researchers identified hydrates of various other small molecules. wiley-vch.deuc.edu A significant milestone was the report of a simple hydrate of chloroform in 1885 by Chancel and Parmentier, one of the first instances of a "liquid hydrate," where the guest component is a liquid at ambient temperature. wiley-vch.de
Clathrate hydrates crystallize into several distinct structures, primarily determined by the size and shape of the guest molecule. The most common structures are the cubic structure I (sI) and the cubic structure II (sII). nasa.gov A less common, hexagonal structure H (sH) also exists. wiley-vch.de
Structure I (sI): This structure has a 12 Å cubic unit cell containing 46 water molecules that form two types of cages: small pentagonal dodecahedrons (5¹²) and larger tetrakaidecahedrons (5¹²6²). It typically forms with small guest molecules like methane (CH₄) and carbon dioxide (CO₂). wikipedia.orgnasa.gov
Structure II (sII): This structure possesses a larger 17 Å cubic unit cell comprising 136 water molecules. nasa.gov It features 16 small pentagonal dodecahedron cages (5¹²) and 8 large hexakaidecahedron cages (5¹²6⁴). lsbu.ac.uknasa.gov This structure accommodates larger guest molecules than sI.
Structure H (sH): Discovered more recently, this hexagonal structure is the most complex, requiring both small and large guest molecules to stabilize its three different cage types. wiley-vch.de
Trichloromethane (chloroform, CHCl₃) is a classic example of a molecule that forms a Structure II (sII) clathrate hydrate. nasa.gov Due to its molecular size, trichloromethane is too large to fit into the cages of the sI lattice but is suitably accommodated within the large 5¹²6⁴ cages of the sII structure. The ideal formula for trichloromethane hydrate is given as CHCl₃·17H₂O, reflecting the stoichiometry of one guest molecule per 17 water molecules in the sII unit cell, which contains 8 large cages and 136 water molecules (136/8 = 17). nasa.gov
The study of trichloromethane hydrate is significant within the broader field of clathrate science. It serves as a model system for understanding the thermodynamics, kinetics, and structural properties of sII hydrates. Research on such systems is crucial for various applications, from potential uses in gas separation and storage to understanding the fundamental physics of water and guest-host interactions. researchgate.net The van der Waals–Platteeuw statistical mechanical theory, developed in 1959, provides a theoretical framework for predicting the stability and cage occupancy of clathrate hydrates like the trichloromethane-water system. wiley-vch.deresearchgate.net
Detailed Research Findings on Trichloromethane-Water Clathrate
Research has established the fundamental structural and thermodynamic properties of trichloromethane clathrate hydrate. As a canonical sII former, its characteristics have been well-documented.
Table 1: Crystallographic and Physical Properties of Trichloromethane Clathrate Hydrate (sII)
| Property | Value | Source |
| Crystal System | Cubic | nasa.gov |
| Structure Type | Structure II (sII) | nasa.gov |
| Space Group | Fd-3m | nih.gov |
| Unit Cell Parameter (a) | ~17.3 Å | nasa.gov |
| Water Molecules per Unit Cell | 136 | nasa.gov |
| Cage Types | 16 small (5¹²), 8 large (5¹²6⁴) | nasa.gov |
| Ideal Formula | CHCl₃·17H₂O | nasa.gov |
| Guest Molecule Location | Large (5¹²6⁴) cages | nasa.gov |
This table presents interactive data. Click on the headers to sort or filter the information.
Structure
3D Structure of Parent
Properties
CAS No. |
61414-06-0 |
|---|---|
Molecular Formula |
CH37Cl3O18 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
chloroform;octadecahydrate |
InChI |
InChI=1S/CHCl3.18H2O/c2-1(3)4;;;;;;;;;;;;;;;;;;/h1H;18*1H2 |
InChI Key |
PVRQYTXEAQGRJE-UHFFFAOYSA-N |
Canonical SMILES |
C(Cl)(Cl)Cl.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Origin of Product |
United States |
Structural Characterization of Trichloromethane–water Clathrate
Experimental Diffraction and Spectroscopic Methodologies for Clathrate Structure Elucidation
The precise determination of the three-dimensional structure of chloroform (B151607) hydrates relies on a combination of diffraction and spectroscopic methods. Each technique offers unique information about the host water lattice and the guest chloroform molecules.
X-ray diffraction (XRD) is a cornerstone technique for determining the crystal structure of materials. Both single-crystal and powder XRD have been instrumental in characterizing chloroform hydrates.
Single-crystal X-ray diffraction provides the most detailed and unambiguous structural information. By analyzing the diffraction pattern of a single crystal, researchers can determine the precise positions of atoms within the unit cell. nih.govacs.org This method has been used to identify the specific cage structures and the orientation of the guest chloroform molecules within them. For instance, single-crystal X-ray crystallography has been successfully employed to observe guest-host hydrogen bonding in other clathrate hydrate (B1144303) systems. nih.gov
Powder X-ray diffraction (PXRD) is a versatile technique used for phase identification and for determining the lattice parameters of crystalline materials. researchgate.net In the context of chloroform hydrates, PXRD is used to confirm the formation of the clathrate structure and to identify the specific crystalline phase present. researchgate.netrigaku.com The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline solid. By comparing the experimental pattern with known patterns, the presence of specific clathrate structures can be verified. researchgate.netigminresearch.jp Rietveld refinement of PXRD data can further provide detailed structural information, including lattice parameters and atomic positions. researchgate.net
| Technique | Information Obtained | Application to Chloroform Hydrate |
| Single-Crystal XRD | Precise atomic positions, bond lengths, and angles. acs.org | Determination of the exact arrangement of water and chloroform molecules. nih.gov |
| Powder XRD | Phase identification, lattice parameters, and crystal system determination. researchgate.netrigaku.com | Confirmation of clathrate formation and identification of the hydrate structure. researchgate.netigminresearch.jp |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. mdpi.combohrium.comnih.gov In the study of trichloromethane clathrates, both ¹H and ¹³C NMR are employed to gain insights into the structure and dynamics of the guest molecules.
¹H NMR of chloroform typically shows a singlet at approximately 7.26 ppm when dissolved in a deuterated solvent like CDCl₃. ucla.educhemicalbook.com In the clathrate, the chemical shift of the chloroform proton can provide information about its interaction with the surrounding water cage.
¹³C NMR of chloroform in its deuterated form (CDCl₃) typically exhibits a triplet at around 77.2 ppm. ucla.educhemicalbook.com The chemical shift of the carbon atom in the enclathrated chloroform molecule can be sensitive to the cage environment. For instance, in other clathrate systems, distinct ¹³C NMR signals have been observed for guest molecules residing in different types of cages. acs.org
The use of solid-state NMR techniques is particularly valuable for studying clathrates, providing information on the mobility and orientation of the guest molecules within the cages. mdpi.com High-pressure NMR can be used to study the formation of clathrates in situ. acs.org
| Nucleus | Typical Chemical Shift (in CDCl₃) | Information from Clathrate Studies |
| ¹H | ~7.26 ppm (singlet) ucla.edu | Guest-host interactions, molecular dynamics. |
| ¹³C | ~77.2 ppm (triplet) ucla.educhegg.com | Cage occupancy, local environment of the guest molecule. acs.org |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.gov These techniques are highly sensitive to changes in molecular structure and intermolecular interactions, making them well-suited for studying chloroform hydrates. researchgate.net
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample. The C-H stretching vibration (ν₁) of liquid chloroform is a prominent feature in its IR spectrum. researchgate.net The frequency of this and other vibrational modes, such as the C-Cl stretching and bending modes, can shift upon encapsulation within the water cages due to interactions with the host lattice. nih.gov
Raman spectroscopy is a light scattering technique that provides complementary vibrational information. mdpi.com The Raman spectrum of chloroform also exhibits characteristic peaks for its various vibrational modes. researchgate.net Changes in the peak positions and widths in the Raman spectrum of the clathrate can reveal details about the guest-host interactions and the symmetry of the chloroform molecule within the cage. mdpi.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Clathrate Analysis |
| C-H Stretch (ν₁) | ~3020 nist.gov | Sensitive to hydrogen bonding and guest-host interactions. nih.gov |
| C-Cl Symmetric Stretch (ν₂) | ~667 | Can be influenced by the cage environment. |
| C-Cl Asymmetric Stretch (ν₅) | ~760 | Changes may indicate distortion of the guest molecule. |
| CH Bend (ν₄) | ~1215 | Also sensitive to the local environment. |
Electron diffraction is a technique used to determine the structure of materials by firing a beam of electrons at a sample and observing the resulting interference pattern. arxiv.orgresearchgate.net While less common than X-ray diffraction for bulk clathrate studies, it can be a powerful tool for investigating the structure of thin films and nanoscale crystalline domains. pradeepresearch.orgresearchgate.net
Transmission electron microscopy (TEM) combined with electron diffraction can provide real-space images of clathrate crystals and their corresponding diffraction patterns. jst.go.jp This can be particularly useful for identifying the crystal structure of very small crystals or for studying the morphology of the clathrate. arxiv.org Challenges in applying this technique to hydrates include their instability under high vacuum and sensitivity to electron beam damage. jst.go.jp
Host Lattice Architecture and Cage Occupancy in Trichloromethane–Water Clathrates
The water molecules in clathrate hydrates form a three-dimensional network of hydrogen-bonded polyhedra, creating cages that can encapsulate guest molecules. lsbu.ac.uk The specific arrangement of these cages defines the crystal structure of the clathrate.
Clathrate hydrates are known to form several common structures, with Structure I (sI) and Structure II (sII) being the most prevalent. These structures are characterized by the types of water cages they contain. aps.org
Pentagonal Dodecahedra (5¹² cages): This is a fundamental building block in many clathrate structures. It is a polyhedron with 12 pentagonal faces. wikipedia.orgresearchgate.net These are often referred to as the "small" cages in both sI and sII structures. aps.org
Tetrakaidecahedra (5¹²6² cages): Found in the sI structure, this larger cage is composed of 12 pentagonal faces and 2 hexagonal faces. aps.org
Hexakaidecahedra (5¹²6⁴ cages): This is the large cage characteristic of the sII structure. It is formed by 12 pentagonal faces and 4 hexagonal faces. aps.org The term "hexagonal truncated trapezohedra" is not a standard descriptor for this cage, which is more accurately described as a hexakaidecahedron. A truncated trapezohedron is a different class of polyhedron. wikipedia.org
The determination of which cages are occupied by the trichloromethane molecule is a key aspect of structural characterization. The size and shape of the guest molecule dictate which cages it can fit into. Spectroscopic and diffraction data are used to determine this occupancy.
| Cage Type | Notation | Description | Associated Structure |
| Pentagonal Dodecahedron | 5¹² | 12 pentagonal faces wikipedia.orgresearchgate.net | sI, sII |
| Tetrakaidecahedron | 5¹²6² | 12 pentagonal, 2 hexagonal faces aps.org | sI |
| Hexakaidecahedron | 5¹²6⁴ | 12 pentagonal, 4 hexagonal faces aps.org | sII |
Guest Molecule Placement and Occupancy within Clathrate Cages
Clathrate hydrates form several common structures, with structure I (sI) and structure II (sII) being the most prevalent. These structures are composed of different types of polyhedral cages. The placement of the guest trichloromethane molecule is determined primarily by its size.
Structure I (sI): Consists of two small pentagonal dodecahedral cages (5¹²) and six larger tetrakaidecahedral cages (5¹²6²).
Structure II (sII): Comprises sixteen small 5¹² cages and eight large hexacaidecahedral cages (5¹²6⁴).
The trichloromethane molecule, due to its size, preferentially occupies the larger cages of the clathrate structure. The ratio of cages occupied by these guest molecules is known as cage occupancy, a critical parameter for understanding the stoichiometry and stability of the hydrate. mdpi.com Cage occupancy is not necessarily complete; some cages may remain vacant. mdpi.com The precise occupancy level is influenced by the conditions of formation, such as pressure and temperature. researchgate.net Experimental techniques like Nuclear Magnetic Resonance (NMR) and X-ray Diffraction (XRD) are commonly used to determine the specific cage occupancy in clathrate hydrates. mdpi.comcanada.ca
While specific occupancy data for trichloromethane-water clathrate requires targeted experimental analysis, the principle remains that the larger cages are the primary sites for encapsulation.
Table 1: Typical Cages in Clathrate Hydrates
| Cage Type | Notation | Faces | Typical Guests |
| Small | 5¹² | 12 pentagons | Methane (B114726), Ethane (B1197151) |
| Large (sI) | 5¹²6² | 12 pentagons, 2 hexagons | Methane, Carbon Dioxide |
| Large (sII) | 5¹²6⁴ | 12 pentagons, 4 hexagons | Propane (B168953), Isobutane |
Water Hydrogen Bonding Network and Host Lattice Dynamics
The host lattice of a clathrate hydrate is a three-dimensional framework of water molecules. Unlike in ice, where the hydrogen bonds form a regular hexagonal lattice, in clathrates, they form polyhedral cavities that enclose the guest molecules. rsc.org
Analysis of Hydrogen Bonding Interactions in the Water Framework
The water molecules in the clathrate lattice are tetrahedrally coordinated, with each oxygen atom forming hydrogen bonds with four neighboring water molecules. rsc.org This network of hydrogen bonds is fundamental to the structural integrity of the cages.
A significant feature of the trichloromethane-water clathrate is the potential for direct interaction between the guest and the host lattice. The three electron-withdrawing chlorine atoms in the trichloromethane (CHCl₃) molecule make the single hydrogen atom electron-deficient and thus capable of acting as a weak hydrogen bond donor. quora.comquora.com This allows for the formation of a guest-host hydrogen bond between the hydrogen atom of trichloromethane and an oxygen atom of the surrounding water cage. These interactions, though often transient, can influence the orientation of the guest molecule within the cage and affect the dynamics of the host lattice. canada.ca
Identification and Role of Lattice Defects (e.g., Bjerrum Defects)
A perfect crystalline lattice is an idealization, and real crystals, including clathrate hydrates, contain various imperfections or defects. chempedia.info Among the most significant point defects in ice and clathrate hydrates are Bjerrum defects, which involve the orientation of water molecules and disrupt the normal hydrogen bonding rule of one proton per bond. wikipedia.org
There are two primary types of Bjerrum defects:
D-defects (doppel): Occur when a hydrogen bond contains two protons.
L-defects (leer): Occur when a hydrogen bond contains no protons. wikipedia.org
In pure ice, these defects typically form in D-L pairs. However, in clathrate hydrates with hydrogen-bonding guests, a different mechanism can occur. researchgate.net The formation of a hydrogen bond between the guest molecule (trichloromethane) and a water molecule of the cage can induce the water molecule to rotate. scispace.com This rotation can break an existing hydrogen bond with an adjacent water molecule in the lattice, creating an L-defect without the simultaneous formation of a D-defect. researchgate.netscispace.com
Table 2: Types of Bjerrum Defects in the Water Lattice
| Defect Type | Description | Formation in Trichloromethane Clathrate |
| L-defect | A hydrogen bond between two water oxygen atoms with no intervening proton. wikipedia.org | Can be induced by the formation of a hydrogen bond between the trichloromethane guest and a cage water molecule. researchgate.netscispace.com |
| D-defect | A hydrogen bond between two water oxygen atoms with two protons. wikipedia.org | Less commonly induced by non-polar guests; typically forms in pairs with L-defects in pure ice. wikipedia.orgresearchgate.net |
Thermodynamics and Kinetics of Trichloromethane–water Clathrate Formation and Stability
Hydrate (B1144303) Formation Pathways and Mechanisms
The formation of trichloromethane-water clathrate, a type of clathrate hydrate, is a crystallization process governed by specific thermodynamic and kinetic principles. This process involves the encapsulation of trichloromethane (guest) molecules within a crystalline lattice of water (host) molecules. The intricate pathways and mechanisms of this formation are centered around two primary stages: nucleation and crystal growth. Understanding these stages is critical for controlling the formation and stability of these hydrates in various applications.
Nucleation marks the initial step of hydrate formation, where a small, stable solid phase (a nucleus) emerges from a supersaturated solution. This phenomenon is a critical kinetic barrier that must be overcome for crystallization to proceed. The nucleation of clathrate hydrates, including those of trichloromethane, can occur through different pathways, each with distinct characteristics and energetic requirements.
Homogeneous nucleation occurs when a stable hydrate nucleus forms spontaneously within the bulk of a supersaturated aqueous solution without the influence of any foreign surfaces or particles. This process requires a significant driving force, typically a high degree of supersaturation or subcooling, to overcome the large energy barrier associated with creating a new interface between the solid nucleus and the surrounding liquid. In the context of trichloromethane-water systems, this implies that under perfectly clean conditions, the formation of clathrate hydrates would necessitate substantial deviation from equilibrium conditions. The energy barrier for homogeneous nucleation is generally much higher than that for heterogeneous nucleation. youtube.com
Heterogeneous nucleation , in contrast, is initiated on the surface of foreign particles, container walls, or other interfaces present in the system. rsc.org These surfaces reduce the energy barrier required for nucleus formation, making it a more favorable and common pathway for crystallization in practical scenarios. youtube.comrsc.org For trichloromethane-water clathrates, impurities, dust particles, or even the interface between the trichloromethane and water phases can act as sites for heterogeneous nucleation. This process is generally dominant in real-world systems because it requires a lower degree of supersaturation compared to homogeneous nucleation. rsc.org
| Nucleation Type | Description | Energy Barrier | Commonality |
| Homogeneous | Spontaneous formation of a nucleus within the bulk fluid. | High | Less common, requires high supersaturation. youtube.com |
| Heterogeneous | Nucleus formation initiated on a foreign surface or interface. | Lowered | More common, prevails in most systems. youtube.comrsc.org |
Seeding is the intentional introduction of small crystals (seeds) into a supersaturated solution to initiate crystallization. nih.gov This technique effectively bypasses the often unpredictable and slow primary nucleation step by providing pre-existing templates for crystal growth. For trichloromethane hydrate formation, seeding with fine hydrate particles can lead to a more controlled and uniform crystallization process, allowing for better management of crystal size and morphology. The success of seeding depends on the quality, size, and dispersion of the seed crystals.
Following successful nucleation, the newly formed stable nuclei begin to grow into larger crystals. The mechanisms and rates of this growth are influenced by several factors, primarily the degree of supersaturation of the guest molecule in the aqueous phase and the dynamics of molecular incorporation into the crystal lattice.
Supersaturation is the primary driving force for both the nucleation and growth of crystals. mt.com It represents a non-equilibrium state where the concentration of the solute (in this case, trichloromethane in water) exceeds its equilibrium solubility at a given temperature and pressure. mt.com The rate of crystal growth is directly related to the level of supersaturation; a higher degree of supersaturation generally leads to faster growth rates. mt.com
In the context of trichloromethane hydrate formation, maintaining a controlled level of supersaturation is crucial for achieving desired crystal characteristics. At low supersaturation, crystal growth tends to be slower and more orderly, often resulting in larger and more well-defined crystals. mt.com Conversely, high levels of supersaturation can lead to rapid, uncontrolled growth, potentially resulting in smaller, more numerous crystals or dendritic structures. mt.com The relationship between supersaturation and crystal morphology has been observed in other clathrate hydrate systems, where higher subcooling (a form of supersaturation) leads to dendritic crystal growth. bohrium.combohrium.com
| Supersaturation Level | Effect on Crystal Growth | Resulting Crystal Characteristics |
| Low | Slower, more orderly growth | Larger, well-defined crystals mt.com |
| High | Rapid, potentially uncontrolled growth | Smaller, more numerous, or dendritic crystals mt.com |
The process of crystal growth at the molecular level involves the adsorption of guest (trichloromethane) and host (water) molecules onto the surface of the growing hydrate crystal, followed by their incorporation into the crystal lattice. This is a dynamic process where molecules are continuously attaching to and detaching from the crystal surface.
The adsorption of trichloromethane molecules onto the hydrate surface is a critical step. The efficiency of this process can be influenced by the surface properties of the hydrate crystal and the transport of trichloromethane molecules from the bulk solution to the crystal-liquid interface. Once adsorbed, the guest and host molecules must arrange themselves into the energetically favorable clathrate structure. The rate of incorporation is dependent on factors such as the activation energy for desolvation and the crystallographic orientation of the growing face. The interaction of molecules with the crystal surface is a key aspect of this process.
Crystal Growth Mechanisms and Rates for Trichloromethane Hydrates
Kinetic Studies of Trichloromethane Hydrate Formation
The formation of trichloromethane-water clathrate is a process governed by specific kinetic factors that determine the rate of nucleation and crystal growth. Understanding these kinetics is crucial for applications where the formation of hydrates is either desired or needs to be prevented.
Experimental Determination of Formation Kinetics
The experimental investigation of trichloromethane hydrate formation kinetics involves monitoring key parameters over time under controlled temperature and pressure conditions. The primary stages studied are nucleation, which involves the initial formation of stable hydrate crystal nuclei, and the subsequent bulk growth of these crystals.
Key kinetic parameters that are experimentally determined include:
Induction Time: This is the period from the establishment of favorable thermodynamic conditions (high pressure, low temperature) until the first detectable signs of hydrate formation. It is a stochastic measure of the time required for nucleation to occur. Techniques to detect the onset of formation include visual observation of crystal appearance, a sudden drop in pressure in a constant volume system, or a temperature rise due to the exothermic nature of hydrate crystallization e3s-conferences.org.
Formation Rate: Once nucleation begins, the rate of hydrate growth is typically measured by monitoring the consumption of the guest molecule (trichloromethane) or the change in the volume of the hydrate phase. For gas hydrates, this is often tracked by measuring the pressure drop in the reactor researchgate.net.
Water-to-Hydrate Conversion: This parameter quantifies the extent of the reaction, representing the fraction of water that has been converted into the hydrate structure over time. It provides insight into the efficiency of the formation process researchgate.net.
Experimental setups commonly involve high-pressure stirred tank reactors or specialized cells that allow for visual observation and precise measurement of temperature and pressure researchgate.net. Studies on various clathrate hydrates have shown that factors such as the degree of subcooling (the difference between the equilibrium temperature and the experimental temperature), pressure, and the presence of surfactants or inhibitors can significantly influence these kinetic parameters researchgate.net. For instance, increasing the driving force by raising the pressure or lowering the temperature generally leads to shorter induction times and higher formation rates researchgate.net.
| Kinetic Parameter | Description | Typical Method of Measurement | Influencing Factors |
|---|---|---|---|
| Induction Time | Time elapsed before the onset of hydrate crystal nucleation. | Pressure drop, temperature rise, visual detection. e3s-conferences.org | Pressure, temperature, subcooling, agitation, impurities. researchgate.net |
| Formation Rate | Rate of gas/guest consumption or hydrate volume increase during the growth phase. | Monitoring gas uptake or pressure decline over time. mdpi.com | Interfacial area, mass transfer, heat transfer, driving force. |
| Water Conversion | Percentage of the initial water that has transformed into the hydrate phase. | Calculated from total guest consumption and stoichiometry. | Time, temperature, pressure, guest availability. researchgate.net |
Modeling Approaches for Hydrate Formation Kinetics
Modeling the kinetics of hydrate formation is essential for predicting the behavior of these systems in various applications. These models aim to mathematically describe the rates of nucleation and growth.
One common approach is based on classical nucleation theory, which describes the formation of a new thermodynamic phase. The rate of nucleation is considered a function of the driving force (supersaturation or subcooling) and the interfacial energy between the hydrate and the surrounding fluid.
For the crystal growth phase, models often incorporate principles of chemical kinetics and mass transfer researchgate.netresearchgate.net. A widely used kinetic model expresses the rate of hydrate formation as a first-order reaction researchgate.net:
dnH / dt = kf A (f - feq)
Where:
dnH / dt is the rate of hydrate formation (moles per time).
kf is the formation rate constant.
A is the surface area available for hydrate growth.
f is the fugacity of the guest molecule in the bulk phase.
feq is the equilibrium fugacity at the given temperature and pressure.
The term (f - feq) represents the driving force for the phase transition. This model assumes that the rate-determining step is the transport of the guest molecules from the bulk phase to the crystal surface researchgate.net. The accuracy of such models depends heavily on the precise determination of the rate constant (kf) and the interfacial area (A), which can be challenging to measure experimentally researchgate.net. More complex models may also account for heat transfer limitations, as hydrate formation is an exothermic process, and the removal of heat can affect the local growth rate.
Thermodynamic Equilibrium of Trichloromethane–Water Clathrate Systems
The stability of trichloromethane-water clathrates is dictated by thermodynamic equilibrium, which defines the specific conditions of pressure and temperature under which the hydrate phase can form and coexist with its constituent components.
Phase Equilibria and Stability Conditions
The formation of trichloromethane hydrate from liquid water and liquid trichloromethane is stable at atmospheric pressure at temperatures below its melting point. The phase diagram for the trichloromethane-water system outlines the pressure-temperature (P-T) boundaries that separate the region of hydrate stability from regions where only liquid water, ice, and liquid or gaseous trichloromethane exist.
For a given composition, the equilibrium curve on a P-T diagram shows the conditions where the chemical potential of water in the hydrate phase is equal to the chemical potential of water in the liquid or ice phase. At pressures above the equilibrium curve (for a given temperature) or temperatures below the equilibrium curve (for a given pressure), hydrate formation is thermodynamically favored.
The stability of clathrate hydrates is highly dependent on the guest molecule. Trichloromethane, being a relatively large molecule, forms a Structure II (sII) clathrate hydrate. The equilibrium conditions for various gas hydrates have been extensively studied, showing that for a given temperature, a minimum pressure is required to stabilize the hydrate structure mdpi.com. While trichloromethane hydrate is notable for its stability at atmospheric pressure, the principles of phase equilibrium are fundamental to understanding its boundaries of existence. For example, studies on CO2-CH4 mixed gas hydrates show that the equilibrium pressure and temperature for hydrate formation vary significantly with the composition of the gas mixture mdpi.com.
| System Component | Phase | Thermodynamic Stability Condition |
|---|---|---|
| Trichloromethane (Guest) | Liquid/Gas | Stable when the Gibbs free energy of the clathrate phase is lower than the combined Gibbs free energy of the separate water and trichloromethane phases. This occurs at specific high-pressure and low-temperature conditions. |
| Water (Host) | Liquid/Ice |
Enthalpic and Entropic Contributions to Clathrate Stability
The thermodynamic stability of a clathrate hydrate is governed by the change in Gibbs free energy (ΔG) for its formation from water and the guest molecule. The formation process is spontaneous only when ΔG is negative. The Gibbs free energy change is defined by the Gibbs-Helmholtz equation:
ΔG = ΔH - TΔS
Where:
ΔS (Entropy Change): The formation of a highly ordered crystalline clathrate structure from liquid water and a separate guest phase results in a significant decrease in entropy (ΔS is negative) nih.gov. This change reflects the loss of translational and rotational freedom for both water and guest molecules as they become part of the rigid lattice. This entropic penalty opposes the formation of the clathrate.
The stability of the clathrate, therefore, depends on the balance between these two contributions. The favorable negative enthalpy change (ΔH) must be large enough to overcome the unfavorable negative entropy change (-TΔS). At low temperatures, the TΔS term is smaller, and the exothermic enthalpy term dominates, making ΔG negative and the clathrate stable. As the temperature increases, the TΔS term becomes more significant, eventually making ΔG positive and causing the clathrate to dissociate. This interplay explains why clathrates are stable only at low temperatures nih.gov.
Intermolecular Interactions Within Trichloromethane–water Clathrate
Analysis of Guest–Host Interactions in Chloroform (B151607) Clathrates
The stability of the chloroform clathrate cage is not due to chemical bonding between the guest and host but rather a result of various weaker intermolecular forces. wikipedia.orgias.ac.in These interactions collectively create an energetically favorable environment for the encapsulation of the chloroform molecule within the water lattice.
Van der Waals forces are the primary stabilizing interactions in most clathrate hydrates, including the trichloromethane-water system. researchgate.netcore.ac.ukaps.orgrsc.org These forces, which include London dispersion forces, are non-specific attractive interactions arising from temporary fluctuations in electron density. The guest molecule, once trapped, interacts with the inner surface of the water cage, and these cumulative attractions provide the necessary stabilization for the host lattice, which would otherwise collapse. wikipedia.orgresearchgate.net
Beyond the fundamental van der Waals forces, the specific electrostatic nature of the trichloromethane molecule plays a significant role. Trichloromethane is a polar molecule with a notable dipole moment. mdpi.comresearchgate.net This polarity arises from the asymmetrical arrangement of the highly electronegative chlorine atoms and the less electronegative hydrogen atom around the central carbon, resulting in a net molecular dipole.
A particularly significant interaction in the chloroform clathrate is the formation of a weak hydrogen bond between the guest and the host. The three electron-withdrawing chlorine atoms on the chloroform molecule render its single hydrogen atom unusually acidic for a C-H bond. nih.govquora.com This acidic proton can act as a hydrogen bond donor, interacting with electronegative atoms like oxygen. nih.govnih.gov
In the context of the clathrate, the chloroform molecule can form a C-H···O hydrogen bond with an oxygen atom from a water molecule in the host cage wall. nih.gov Research based on the Cambridge Structural Database shows that the acidic C-H donor of chloroform forms hydrogen bonds with oxygen acceptors in a high percentage of crystalline structures where such an interaction is possible. nih.gov This propensity for hydrogen bond formation is a key factor in the molecular aggregation of chloroform. nih.gov This guest-host hydrogen bond, though weaker than the O-H···O bonds that form the water lattice itself, adds a specific, directional attractive force that contributes significantly to the stability of the complex. The presence of this interaction distinguishes chloroform clathrates from those formed with non-polar guests like methane (B114726), which rely solely on non-directional van der Waals forces.
Influence of Guest Molecular Characteristics on Clathrate Formation and Stability
The ability of a molecule to form a clathrate hydrate (B1144303) and the stability of the resulting structure are critically dependent on the physicochemical properties of the guest molecule. Characteristics such as size, shape, and polarity dictate the type of clathrate structure formed and its thermodynamic properties.
The fundamental requirement for clathrate formation is a good "fit" between the guest molecule and the host cage. ias.ac.in Clathrate hydrates form several known crystal structures, with the most common being structure I (sI) and structure II (sII), each containing cages of different sizes. wikipedia.orgresearchgate.net
Structure I (sI) : The unit cell contains two small pentagonal dodecahedral cages (5¹²) and six larger tetrakaidecahedral cages (5¹²6²). wikipedia.org
Structure II (sII) : The unit cell consists of sixteen small 5¹² cages and eight larger hexakaidecahedral cages (5¹²6⁴).
The polarity of the guest molecule, as discussed, introduces specific electrostatic and hydrogen bonding interactions that significantly influence clathrate stability. aps.org For trichloromethane, its polarity and ability to act as a hydrogen bond donor enhance the guest-host attractive forces beyond simple van der Waals interactions.
This enhanced attraction can lead to a more stable clathrate compared to one formed with a non-polar guest of a similar size. The thermodynamic stability of a clathrate is often measured by its dissociation temperature at a given pressure. The additional stabilizing energy from dipole-dipole forces and guest-host hydrogen bonds in chloroform clathrate contributes to its formation conditions. However, highly polar guests that can form strong hydrogen bonds may also disrupt the water lattice, acting as inhibitors rather than formers. aps.org Chloroform occupies a middle ground, where its polarity and weak hydrogen bonding ability are sufficient to enhance stability without causing significant disruption to the host framework, making it an effective clathrate former. nih.govokstate.edu
Computational and Theoretical Investigations of Trichloromethane–water Clathrate
Molecular Dynamics (MD) Simulations of Chloroform (B151607) Hydrates
Molecular dynamics simulations serve as a "computational microscope," allowing researchers to observe the time evolution of individual atoms and molecules within the clathrate structure. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamics of both the guest (trichloromethane) and host (water) molecules, the nature of their interactions, and the pathways of phase transitions.
MD simulations have been instrumental in characterizing the dynamic behavior of chloroform molecules within the water cages and the corresponding motions of the host lattice. The dynamics of the guest and host are intricately coupled. The vibrations of the guest molecules and their interaction with the water cages are critically dependent on the size, shape, and electrostatic properties of the encaged guest. nih.gov
Studies on various clathrate systems show that the stability of the hydrate (B1144303) structure is sensitive to the dynamics of the guest molecules. nih.gov For instance, guest molecules that are large enough to fill the cages tend to exhibit near-harmonic behavior and couple strongly to the vibrations of the water cage. nih.gov In contrast, smaller guest molecules can explore the anharmonicities of the potential within the cage, leading to a dynamic response that is broad in energy and weakly coupled to the cage vibrations. nih.gov
The host lattice itself is not static. Water molecules in the clathrate framework undergo vibrational and librational motions. The presence and nature of the guest molecule can influence these dynamics. The coupling between guest and host motions is essential for understanding properties like thermal conductivity and the mechanisms of cage stabilization. nih.gov
The accuracy of MD simulations hinges on the quality of the underlying force field, which is the set of equations and parameters describing the potential energy of the system as a function of its atomic coordinates. uiuc.eduyoutube.com For trichloromethane-water clathrates, the force field must accurately represent water-water, water-chloroform, and chloroform-chloroform interactions. These interactions are typically divided into bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) terms. uiuc.eduj-octa.com
Non-bonded interactions are particularly crucial for describing the guest-host relationship. The van der Waals interactions are commonly modeled using the Lennard-Jones (LJ) potential, while electrostatic interactions are represented by Coulomb's law acting on atomic partial charges. mdpi.comnih.gov
| Interaction Term | Typical Potential Function | Description |
|---|---|---|
| Bond Stretching | Harmonic Potential: V(b) = Kb(b - b0)2 | Describes the energy required to stretch or compress a covalent bond. uiuc.edu |
| Angle Bending | Harmonic Potential: V(θ) = Kθ(θ - θ0)2 | Describes the energy required to bend the angle between three bonded atoms. youtube.com |
| Dihedral Torsion | Periodic Function: V(φ) = Kφ[1 + cos(nφ - δ)] | Describes the energy barrier for rotation around a central bond. uiuc.edu |
| van der Waals | Lennard-Jones Potential: V(r) = 4ε[(σ/r)12 - (σ/r)6] | Models short-range repulsion and long-range attraction (dispersion forces) between non-bonded atoms. acs.orgnist.gov |
| Electrostatic | Coulomb's Law: V(r) = (qiqj) / (4πε0rij) | Models the interaction between static partial charges on atoms. mdpi.com |
The parameters for these potentials (e.g., force constants, equilibrium values, LJ parameters ε and σ, and partial charges) are derived from quantum mechanical calculations and/or fitted to reproduce experimental data. nih.govresearchgate.net The choice of water model (e.g., TIP3P, TIP4P) and the combination rules used to determine LJ parameters for unlike atoms (e.g., Lorentz-Berthelot) are also critical decisions that affect simulation outcomes. acs.orgnih.govnih.gov For chloroform, several potential models exist, and their suitability is often tested by comparing simulated liquid properties with experimental data. researchgate.net
MD simulations provide microscopic insights into the mechanisms of hydrate nucleation, growth, and decomposition. gfz-potsdam.de While chloroform hydrate formation was first observed experimentally at the interface between liquid chloroform and water near freezing temperatures, okstate.edu simulations can probe the molecular-level events that initiate this process.
Studies on analogous systems, such as methane (B114726) hydrates, have elucidated key mechanisms. Hydrate formation is often preceded by the formation of metastable supersaturated solutions where water molecules begin to form precursor cage-like structures around guest molecules. mdpi.com These precursors can then agglomerate to form a solid clathrate phase. mdpi.com Simulations show that a monotonic decrease in the system's potential energy often accompanies the rearrangement of the hydrogen-bond network into an amorphous hydrate structure. mdpi.com
The dissociation of clathrates has also been extensively studied. Simulations of methane hydrate decomposition show that the process is often initiated at the hydrate-liquid or hydrate-gas interface. gfz-potsdam.deacs.org A layer-by-layer dissociation mechanism, proceeding from the outermost layers inward, has been observed. acs.org The temperature and pressure conditions significantly affect the dissociation behavior. For example, simulations can distinguish between dissociation mechanisms above and below the freezing point of water. gfz-potsdam.deacs.org The stability of a clathrate and its rate of decomposition are highly dependent on the guest-water interactions; stronger interactions generally lead to a more stable hydrate and a slower decomposition rate. nih.gov
Quantum Chemical Approaches to Trichloromethane–Water Interactions
While classical MD simulations are powerful, they rely on empirical force fields that may not fully capture the nuances of intermolecular interactions. Quantum chemical methods, such as ab initio and density functional theory (DFT) calculations, provide a more fundamental description based on the principles of quantum mechanics. These methods are used to study the electronic structure of trichloromethane-water clusters, providing accurate information on interaction energies, geometries, and the nature of the bonding.
Ab initio and DFT methods are employed to investigate the fundamental interactions between a single chloroform molecule and a small number of water molecules. These calculations can precisely determine the geometries and binding energies of small chloroform-water clusters. acs.orguba.ar
DFT has emerged as a powerful and computationally economical alternative to high-level ab initio calculations for studying hydrogen-bonded systems like water clusters. uba.arnih.gov A key challenge in applying DFT to systems like chloroform-water clathrates is the accurate description of non-covalent interactions, particularly dispersion forces, which are a major component of the guest-host binding. arxiv.org Standard DFT functionals often fail to capture these interactions correctly. nih.gov
To address this, dispersion-corrected DFT methods (e.g., DFT-D) have been developed and are essential for obtaining accurate results. mdpi.com These methods have been successfully used to study halide-water clusters and provide a framework for investigating chloroform-water systems. mdpi.com Quantum chemical calculations have identified several possible types of interactions between chloroform and other molecules, including C-H···O hydrogen bonds, O-H···Cl hydrogen bonds, and C--Cl···O halogen bonds. researchgate.net The analysis of the electron density and its derivatives can help to identify and characterize these different types of non-covalent interactions. nih.govudel.edu
| Method | Principle | Strengths | Limitations |
|---|---|---|---|
| Molecular Dynamics (MD) | Classical mechanics with empirical force fields. j-octa.com | Can simulate large systems (thousands to millions of atoms) for long timescales (nanoseconds to microseconds). gfz-potsdam.de | Accuracy is limited by the quality of the force field; does not explicitly model electrons or chemical reactions. j-octa.com |
| Ab Initio Methods | Solves the Schrödinger equation from first principles without empirical data. | Highly accurate for small systems; provides a fundamental description of electronic structure. | Computationally very expensive; limited to small numbers of atoms and short timescales. uba.ar |
| Density Functional Theory (DFT) | Solves for the electron density rather than the full wave function. nih.gov | Good balance of accuracy and computational cost; suitable for systems with dozens to hundreds of atoms. uba.ar | Standard functionals struggle with non-covalent interactions unless dispersion corrections are included. arxiv.org |
Theoretical Analysis of Solvation Effects in Aqueous Chloroform Systems Relevant to Hydrate Formation
The formation of a clathrate hydrate is fundamentally a process of transferring a guest molecule from a disordered aqueous solution into a structured, crystalline environment. Therefore, understanding the solvation of chloroform in water is crucial. Theoretical methods are used to calculate solvation free energies, which quantify the thermodynamic favorability of dissolving a solute in a solvent.
Grid Inhomogeneous Solvation Theory (GIST) is one such method that has been extended to calculate localized thermodynamic properties for chloroform as a solvent, in addition to water. nih.govaip.org GIST can compute the free energy of solvation by breaking it down into enthalpic and entropic contributions on a spatial grid around the solute. nih.govresearchgate.net This allows for a detailed, three-dimensional view of how water molecules organize around a chloroform molecule and the energetic consequences of this organization.
By calculating the solvation free energies of a solute in both water (ΔGwater) and a non-polar solvent like chloroform (ΔGchloroform), it is possible to theoretically predict the water-chloroform partition coefficient (log P). nih.govnih.gov This coefficient is a key measure of a compound's hydrophobicity and is directly related to the thermodynamics of transferring the molecule between aqueous and non-aqueous environments, a process analogous to enclathration. nih.govacs.org Studies using GIST have successfully calculated water-chloroform partition coefficients for various small molecules, showing a high correlation with experimental values. researchgate.netacs.org This demonstrates the power of such theoretical approaches to capture the essential thermodynamics that govern the behavior of chloroform in aqueous systems, providing a foundation for understanding the driving forces behind hydrate formation.
Statistical Thermodynamic Models for Clathrate Hydrates (e.g., van der Waals–Platteeuw Theory)
The thermodynamic stability of clathrate hydrates, including the trichloromethane-water clathrate, is commonly analyzed using statistical thermodynamic models. The foundational and most widely adopted framework for this purpose is the van der Waals–Platteeuw (vdW-P) theory, first proposed in 1959. researchgate.netnih.gov This model provides a robust method for predicting the phase equilibria of gas hydrates by relating macroscopic thermodynamic properties to the molecular-level interactions within the hydrate structure. pcbiochemres.com
The vdW-P theory is built upon several key assumptions: the host lattice is considered a quasi-static structure, the contribution of the host water molecules to the free energy is independent of the cavity occupation, and there are no interactions between guest molecules in different cages. researchgate.net The central concept of the theory is the calculation of the chemical potential of water in the hydrate phase, which is then equated to the chemical potential of water in the coexisting aqueous or ice phase to determine equilibrium conditions.
The core of the vdW-P model is the description of guest molecule "enclathration" within the host water cages as a form of Langmuir-type adsorption. pcbiochemres.com The fractional occupancy of a guest molecule j in a cage of type i (θ_ij) is given by the Langmuir isotherm:
θ_ij = (C_ij * f_j) / (1 + Σ_k C_ik * f_k)
where f_j is the fugacity of the guest molecule in the gas phase and C_ij is the Langmuir constant. The Langmuir constant is a crucial parameter that quantifies the strength of the interaction between the guest molecule and the host cage. pcbiochemres.com It is calculated by integrating the guest-water interaction potential over the volume of the cage:
C_ij(T) = (1 / k_B * T) ∫_cage exp[-w(r) / (k_B * T)] dr
Here, w(r) represents the potential energy of a guest molecule at a position r within the cage, k_B is the Boltzmann constant, and T is the absolute temperature. The potential function, w(r), describes the sum of interactions between the guest molecule and each water molecule of the cage wall. For this purpose, spherically symmetric potentials like the Lennard-Jones (12-6) potential were initially used. However, for non-spherical molecules like trichloromethane, the Kihara potential, which accounts for the shape and size of the molecule's core, generally provides more accurate predictions. brad.ac.uk
The determination of Kihara potential parameters (ε, σ, and a), which represent the potential well depth, the distance at which the potential is zero, and the radius of the impenetrable core, respectively, is critical for accurately modeling a specific guest-hydrate system. These parameters are typically optimized by fitting the model's predictions to experimental phase equilibrium data.
While the vdW-P theory is a powerful tool, specific Kihara parameters and Langmuir constants for the trichloromethane-water system are not as widely documented in readily available literature as those for common natural gas components. The following table illustrates the typical parameters required for the application of the vdW-P model to a clathrate hydrate system.
Table 1: Illustrative Kihara Potential Parameters for a Guest Molecule This table is for illustrative purposes to show the type of data used in the vdW-P model, as specific validated parameters for trichloromethane were not found in the search results.
| Parameter | Description | Illustrative Value |
| σ | Collision Diameter (Å) | 3.50 |
| ε/k_B | Potential Well Depth (K) | 170.0 |
| a | Hard-Core Radius (Å) | 0.45 |
Using these parameters, one can calculate the Langmuir constants for trichloromethane in the different cage types of the clathrate structure (e.g., the small 5¹² and large 5¹²6² cages of structure I, or the 5¹² and 5¹²6⁴ cages of structure II), which in turn allows for the prediction of the hydrate's pressure-temperature stability curve.
Development and Validation of Force Fields for Trichloromethane–Water Systems
Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the structure, dynamics, and formation mechanisms of clathrate hydrates at an atomic level. The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates.
For a complex system like a trichloromethane-water clathrate, the force field must accurately represent several types of interactions: water-water, water-trichloromethane, and trichloromethane-trichloromethane. These interactions are typically modeled using a combination of terms for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions.
Commonly used force fields for small organic molecules and biomolecular systems include families like AMBER (Assisted Model Building with Energy Refinement), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and OPLS (Optimized Potentials for Liquid Simulations). nih.govnih.gov Water is typically modeled using specific sub-models like TIP3P, TIP4P, or their variants, which are designed to reproduce the properties of liquid water and ice. mdpi.com
The development of a reliable force field for trichloromethane in a clathrate hydrate simulation involves several steps:
Parameterization: This process involves defining the parameters for the potential energy functions. Non-bonded parameters, such as Lennard-Jones terms (well depth ε and collision diameter σ) and partial atomic charges, are particularly crucial for accurately describing intermolecular interactions. These are often derived from quantum mechanical calculations or by fitting to experimental data, such as liquid density, heat of vaporization, or radial distribution functions. For instance, studies have focused on refining non-bonded parameters for liquid chloroform to improve its performance in simulations.
Validation: Once parameterized, the force field must be rigorously validated by comparing the results of MD simulations against known experimental properties. For a clathrate hydrate, validation would ideally involve comparing simulated properties of the solid phase with experimental data. Key validation metrics include:
Structural Properties: The lattice parameters of the hydrate crystal, radial distribution functions, and cage geometries.
Thermodynamic Properties: The density, thermal expansion coefficient, and heat capacity of the hydrate.
Mechanical Properties: Bulk modulus and elastic constants.
Vibrational Properties: Comparison of the simulated vibrational spectra (e.g., from the velocity autocorrelation function) with experimental Raman or infrared spectra.
While force fields for liquid chloroform have been developed and tested, for example, in the context of its use as a solvent or for studying the chloroform-water interface, specific validation for the solid clathrate hydrate phase is less commonly reported. uoregon.edu The choice of force field and water model can significantly influence simulation outcomes, making careful validation essential for predictive accuracy. nih.govmdpi.com
The following table presents an example of non-bonded force field parameters for trichloromethane, illustrating the type of data required for a molecular dynamics simulation.
Table 2: Example Non-Bonded Force Field Parameters for Trichloromethane (CHCl₃) This table contains representative parameters from a general force field (CHARMM General Force Field - CGenFF) and is intended to be illustrative. Specific parameter sets may vary.
| Atom | Atom Type | Charge (e) | σ (Å) | ε (kcal/mol) |
| C | CG331 | 0.14 | 3.55 | -0.078 |
| H | HGA3 | 0.09 | 2.32 | -0.022 |
| Cl | CLGA1 | -0.07 | 3.47 | -0.250 |
The successful development and validation of force fields are critical for enabling molecular dynamics simulations to provide reliable insights into the molecular mechanisms of trichloromethane clathrate formation, stability, and decomposition.
Advanced Research Directions in Trichloromethane–water Clathrate Science
In Situ Studies of Clathrate Formation Kinetics and Structural Evolution
Understanding the precise mechanisms and speed (kinetics) of trichloromethane-water clathrate formation is a primary goal of modern clathrate science. Historically, the formation of chloroform (B151607) hydrate (B1144303) was observed as a slow, snow-like crystallization at the interface between liquid water and chloroform, typically requiring seeding with ice crystals to initiate the process. okstate.edu The decomposition temperature of this clathrate at atmospheric pressure is a well-defined 1.6°C. okstate.edu
Modern research, however, seeks to move beyond these bulk, time-averaged observations by employing in situ monitoring techniques. These methods allow scientists to observe the crystallization process in real-time and at a molecular level. While specific studies on trichloromethane clathrate are emerging, the field heavily relies on techniques proven with other guest molecules, which are directly applicable.
Key research methodologies include:
High-Pressure Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI): These non-invasive techniques are powerful tools for studying clathrate formation. For instance, custom-built high-pressure NMR cells have been used to monitor the formation of methane (B114726) and ethane (B1197151) clathrates, providing detailed spectra that evolve over time as guest molecules move from a dissolved state to being trapped within the hydrate cages. acs.org Such a technique could be applied to trichloromethane clathrate to track the encapsulation of CHCl₃ molecules and observe the structural evolution of the water cages as they form.
Micro-Computed Tomography (µCT): This imaging technique provides three-dimensional visualization of clathrate formation and decomposition. nih.gov When combined with precise temperature and pressure control, µCT can reveal morphological changes, the development of the crystal structure, and the distribution of micropores within the clathrate matrix. nih.gov
Spectroscopic Techniques: Methods like Raman and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for probing the molecular environment during clathrate nucleation and growth. These techniques can detect changes in the hydrogen-bonding network of water and identify the vibrational modes of guest molecules, confirming their entrapment in the clathrate cages.
The primary objectives of these in-situ studies are to develop a comprehensive kinetic model for trichloromethane clathrate formation, identifying rate-limiting steps, the role of precursor structures, and the influence of interfaces on nucleation and crystal growth.
Investigation of Clathrate Formation under Extreme Conditions (High Pressure, Low Temperature)
The stability and properties of clathrate hydrates are highly dependent on temperature and pressure. A significant frontier in clathrate science is the exploration of their behavior under extreme conditions—specifically, the high pressures (in the gigapascal range) and cryogenic temperatures (below 145 K) that are relevant to planetary science and material science. diva-portal.orgdiva-portal.org
Research on other clathrates has shown that high pressure can induce a variety of phase transformations into new, denser crystalline structures. aps.org For trichloromethane, high-pressure studies have been conducted on its pure solid form (not the clathrate), revealing that its ambient-pressure crystal structure (Pnma) remains the most stable polymorph up to 32 GPa. mdpi.comresearchgate.net A key research goal is to construct a detailed pressure-temperature (P-T) phase diagram for the trichloromethane-water clathrate itself, which would map its regions of stability and identify any pressure-induced transitions to new hydrate phases.
The table below summarizes typical conditions under which extreme condition studies are performed on clathrate hydrates, based on research with analogous compounds.
| Parameter | Condition Range | Significance |
| Pressure | 0.1 GPa - >30 GPa | Induces phase transitions to denser crystalline or amorphous forms. diva-portal.orgaps.org |
| Temperature | < 145 K | Prevents thermal decomposition, allowing for the study of pressure-induced phenomena. diva-portal.orgdiva-portal.org |
This is an interactive data table. Click on the headers to sort.
Understanding the behavior of trichloromethane clathrate under these conditions is crucial. Low-temperature stability is particularly important for potential applications in gas storage and transport, where hydrates might offer a safer alternative to pressurized liquids, provided they can remain stable outside their typical high-pressure formation zones.
Exploration of Metastable Phases and Amorphization/Recrystallization Phenomena
A fascinating aspect of clathrate hydrates is their ability to exist in non-crystalline or metastable forms. Two key phenomena being actively investigated are pressure-induced amorphization (PIA) and the subsequent recrystallization of the amorphous solid.
Pressure-Induced Amorphization (PIA): When subjected to high pressure at low temperatures, the crystalline lattice of a clathrate hydrate can collapse into a disordered, amorphous solid, a process analogous to the transformation of hexagonal ice into high-density amorphous ice. diva-portal.org For many clathrate hydrates, PIA occurs in the range of 1–4 GPa at temperatures below 145 K. diva-portal.orgdiva-portal.org For example, tetrahydrofuran (B95107) (THF) clathrate, a well-studied analogue, becomes amorphous at approximately 1.1–1.3 GPa. nih.gov This transition involves the "folding" of the water molecule network, leading to a denser, non-crystalline structure. nih.gov While specific PIA data for trichloromethane clathrate is not yet available, it is a significant area for future research to determine the pressure at which its structure collapses and to characterize the resulting amorphous state.
Metastable Phases and Recrystallization: The amorphous state created by PIA is often metastable. Upon heating or releasing pressure, it can recrystallize. The recrystallization process can be complex; in some cases, the amorphous hydrate reverts to its original crystalline structure, while in others, it may transform into different crystalline phases or decompose into ice and the guest molecule. aps.org For example, studies on germanium clathrates have shown that the transformation from a crystalline phase to another can proceed through an amorphous intermediate, with recrystallization occurring on an ultrafast timescale of picoseconds. cardiff.ac.uk Understanding these pathways is fundamentally important for materials science and for controlling the state of clathrate-based materials.
The study of these phenomena in trichloromethane-water clathrate will provide deeper insights into the physics of water-based inclusion compounds and their response to extreme mechanical stress.
Q & A
Basic: What methodological approaches are recommended for determining the solubility of trichloromethane in water under varying temperatures?
Answer:
The solubility of trichloromethane (TCM) in water is temperature-dependent and can be modeled using regression equations derived from experimental data. The IUPAC-NIST Solubility Database provides a critical evaluation of 54 studies, showing consistent solubility values in the 273–333 K range. A polynomial regression equation is recommended for fitting data, with log₁₀ solubility values plotted against the reciprocal of absolute temperature (1/T) to identify deviations . Henry’s Law constants (e.g., 3.15 × 10⁻³ atm·m³/mol at 25°C) can also predict TCM volatility in aqueous systems . For accuracy, use gas chromatography (GC) with headspace sampling to quantify dissolved TCM, ensuring calibration against certified standards .
Basic: How can researchers optimize analytical methods for detecting trace TCM in water matrices?
Answer:
Liquid-liquid extraction (LLE) paired with GC-MS is widely used. Comparative studies show dichloromethane and carbon disulfide as optimal extractants due to their high recovery rates (>97%) and minimal interference . For real-time monitoring, headspace capillary GC (detection limit: 1.0 μg/L for TCM) provides rapid results without solvent interference . Method validation should include spike-recovery tests (target: 97.5–103.3%) and checks for matrix effects (e.g., dissolved organic carbon) that may alter partitioning coefficients .
Basic: What parameters critically influence TCM adsorption efficiency in water treatment studies?
Answer:
Key factors include:
- Contact Time : Adsorption equilibrium on coconut shell-activated carbon is achieved within 30 minutes, with rapid initial uptake due to vacant site availability .
- pH : Maximum adsorption occurs at pH 5 (81.7% removal), decreasing at higher pH due to ionization of oxygen-containing groups on the adsorbent surface, which promotes water cluster formation and blocks TCM access .
- Adsorbent Dosage : A 1.5 g/L dosage achieves >80% removal at 1.4 × 10⁴ μg/L TCM .
Advanced: How does metal-ion modification of activated carbon enhance TCM adsorption, and what theoretical frameworks explain this?
Answer:
Metal ions (e.g., Fe³⁺, Mg²⁺) modify adsorbent surface chemistry via hard-soft acid-base (HSAB) theory. TCM, a hard base, interacts strongly with hard acids like Fe³⁺, increasing adsorption capacity by 20–30% compared to unmodified carbon. Conversely, soft acids (e.g., Ag⁺) reduce affinity due to mismatched electronic interactions . XPS and FTIR analyses confirm ligand exchange and complexation mechanisms at modified sites. Researchers should pre-treat carbon with 0.1 M metal nitrate solutions and characterize using BET surface area measurements to validate pore structure retention .
Advanced: How can researchers resolve contradictions in environmental TCM concentration data during contamination events?
Answer:
Discrepancies often arise from sampling protocols or analytical interference. For example, in the 2023 Tuo River contamination event, TCM flux decreased downstream due to dilution and volatilization, but single-section measurements showed transient spikes from sediment resuspension . To address this:
- Use high-frequency sampling (hourly intervals) during peak flow.
- Apply one-dimensional water quality models (e.g., QUAL2Kw) to differentiate advection-dispersion effects from source dynamics .
- Cross-validate GC-MS results with ion-selective electrodes to rule out co-eluting contaminants .
Advanced: What strategies validate predictive models for TCM transport in riverine systems?
Answer:
The 2023 Tuo River case study validated a 1D model using field data, showing RMSE < 10% for TCM attenuation rates. Key steps:
Parameterization : Input hydraulic data (flow velocity, depth) and first-order decay constants (k = 0.15/day for TCM).
Sensitivity Analysis : Identify dominant factors (e.g., temperature-driven volatilization).
Field Calibration : Compare modeled vs. observed flux at sequential monitoring sections .
Advanced: Why do TCM formation rates vary unpredictably in chlorinated water systems despite controlled precursor levels?
Answer:
Variability stems from:
- Natural Organic Matter (NOM) Composition : Humic acids (log KOW = 2.5) yield 3× more TCM than fulvic acids under identical chlorine doses .
- Disinfectant Type : Chlorine dioxide reduces TCM formation by 40% compared to free chlorine by limiting electrophilic substitution pathways .
- Reaction Kinetics : Second-order rate constants (k ≈ 1.2 × 10⁻² L/mol·s) for chlorine-NOM reactions are pH-sensitive, peaking at pH 7.5 .
Advanced: How does TCM’s hydrophobicity influence its bioavailability in aquatic ecosystems?
Answer:
TCM’s log KOW (2.0) and Henry’s Law constant (3.15 × 10⁻³ atm·m³/mol) indicate moderate hydrophobicity and volatility, reducing bioavailability in pelagic zones but increasing sediment accumulation. Microcosm studies show benthic organisms (e.g., Chironomus riparius) bioaccumulate TCM 5–10× more than planktonic species due to sediment-water partitioning . For risk assessments, measure lipid-normalized concentrations in biota and apply fugacity models to predict phase distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
